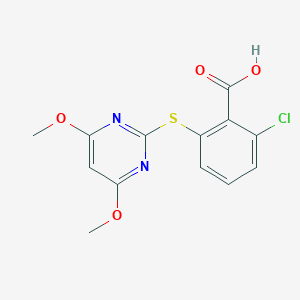
Pyrithiobac
Cat. No. B056207
Key on ui cas rn:
123342-93-8
M. Wt: 326.76 g/mol
InChI Key: QEGVVEOAVNHRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05149357
Procedure details


A solution of 1.4 grams (0.007 mole) of 6-chloro-2-mercaptobenzoic acid in 50 mL of dimethylformamide was stirred, and 0.6 gram (0.01 mole) of 60% sodium hydride in mineral oil was added in two portions during a 3 minute period. After this time the reaction mixture was stirred for 30 minutes, and 1.6 grams (0.007 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared as in Example 1, Steps A-C) was added. Upon completion of addition, the reaction mixture was stirred for about 60 hours. After this time the reaction mixture was poured into 150 mL of an aqueous solution saturated with sodium chloride. Water, 50 mL, was added, and the mixture was extracted with three 70 mL portions of ethyl acetate. The combined extracts were evaporated under reduced pressure, leaving no residue. The aqueous layer was cooled and acidified to pH 2 with aqueous 3N hydrochloric acid. The mixture was reextracted with three 70 mL portions of ethyl acetate. The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride. The organic layer was concentrated under reduced pressure to a residue. The residue was subjected to two purifications by column chromatography on silica gel. Elution for the first purification was accomplished using 10% methanol in methylene chloride, and with 33% acetone in methylene chloride for the second purification. The yield of 6-chloro-2-(4,6-dimethoxypyrimidin-2-ylthio)benzoic acid was 0.3 gram. The nmr spectrum was consistent with the proposed structure.





[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Five



[Compound]
Name
three
Quantity
70 mL
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([SH:11])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:14][O:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[N:19]=[C:18](S(C)(=O)=O)[N:17]=1.[Cl-].[Na+].Cl>CN(C)C=O.C(OCC)(=O)C.O>[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([S:11][C:18]2[N:19]=[C:20]([O:22][CH3:23])[CH:21]=[C:16]([O:15][CH3:14])[N:17]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=C1C(=O)O)S
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)S(=O)(=O)C
|
Step Five
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
[Compound]
|
Name
|
three
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After this time the reaction mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for about 60 hours
|
|
Duration
|
60 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with three 70 mL portions of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving no residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure to a residue
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for the first purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with 33% acetone in methylene chloride for the second purification
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=CC(=C1C(=O)O)SC1=NC(=CC(=N1)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
